
1-(Benzylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Benzylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with benzylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzylsulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
1-(Benzylsulfonyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for enhanced drug efficacy and specificity, making it valuable in developing treatments for conditions such as depression and anxiety disorders .
Organic Synthesis
This compound is utilized as a building block in organic chemistry, facilitating the creation of complex molecules. Researchers leverage its unique chemical structure to develop new compounds with tailored properties for specific applications .
Biochemical Research
The compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions with various biological macromolecules are crucial for understanding biochemical pathways and identifying potential therapeutic targets . For example, the benzylsulfonyl group may enhance binding affinity to enzymes involved in neurodegenerative diseases.
Material Science
Due to its unique chemical properties, this compound is also explored in material science for developing advanced materials such as polymers and coatings that require specific functional characteristics .
Analytical Chemistry
The compound is utilized in various analytical techniques, including chromatography, to separate and quantify other compounds. This application aids in quality control and research analysis within pharmaceutical development .
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
1-(Methylsulfonyl)piperidine-4-carboxylic acid: Contains a methylsulfonyl group instead of a benzylsulfonyl group.
1-(Benzylsulfonyl)piperidine-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(Benzylsulfonyl)piperidine-4-carboxylic acid, with the CAS number 891392-29-3, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzylsulfonyl group and a carboxylic acid moiety. The structural formula can be represented as follows:
This structure contributes to its unique reactivity and potential interactions with biological targets.
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, related piperidine derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, including carbonic anhydrases. This inhibition can have implications in treating conditions such as glaucoma and certain types of cancer .
The biological activity of this compound is primarily attributed to its ability to interact with protein targets through non-covalent binding. The sulfonamide group is particularly significant in enhancing binding affinity to target proteins.
Case Studies
- Antimicrobial Studies : A study conducted on piperidine derivatives highlighted the potential of this compound in combating bacterial infections. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .
- Enzyme Inhibition : Research focused on the inhibition of carbonic anhydrases revealed that compounds similar to this compound could effectively inhibit these enzymes, thereby influencing physiological processes such as pH regulation and bicarbonate transport .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-benzylsulfonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-6-8-14(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFWJLWMBIOVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332595 | |
Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891392-29-3 | |
Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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